molecular formula C19H18N6O2S2 B11640751 2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11640751
M. Wt: 426.5 g/mol
InChI Key: QEBRNSHOACLTSO-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound featuring multiple functional groups, including imidazole, thiazolidinone, and pyridopyrimidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazole derivative, followed by the introduction of the propylamino group. The thiazolidinone moiety is then synthesized separately and coupled with the imidazole derivative under controlled conditions. The final step involves the formation of the pyridopyrimidinone ring through cyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis. Techniques such as continuous flow chemistry might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone moiety can yield sulfoxides or sulfones, while reduction of the imidazole ring can produce dihydroimidazole derivatives.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions, making it useful in metalloenzyme inhibition. The thiazolidinone ring can interact with various proteins, potentially modulating their activity. The pyridopyrimidinone core may also play a role in the compound’s biological activity by interacting with nucleic acids or other cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its unique combination of functional groups. This allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets .

Properties

Molecular Formula

C19H18N6O2S2

Molecular Weight

426.5 g/mol

IUPAC Name

(5Z)-5-[[2-(3-imidazol-1-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H18N6O2S2/c1-23-18(27)14(29-19(23)28)11-13-16(21-6-4-8-24-10-7-20-12-24)22-15-5-2-3-9-25(15)17(13)26/h2-3,5,7,9-12,21H,4,6,8H2,1H3/b14-11-

InChI Key

QEBRNSHOACLTSO-KAMYIIQDSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCCN4C=CN=C4)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCCN4C=CN=C4)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.